1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

HPK1 kinase inhibition cancer immunotherapy structure-activity relationship

1-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-N-methylmethanamine hydrochloride (CAS 1345510-71-5 free base; HCl salt MW 211.64 g/mol; C7H12ClF2N3) is a fluorinated pyrazole building block bearing a 2,2-difluoroethyl substituent on the pyrazole N1 and an N-methylaminomethyl group at the C3 position. This compound belongs to the class of N1-difluoroethyl pyrazole derivatives, a scaffold that has been demonstrated in primary medicinal chemistry literature to confer improved selectivity versus off-target kinases, enhanced metabolic stability in human liver microsomes (HLM), and increased aqueous solubility relative to non-fluorinated N1-alkyl pyrazole analogs.

Molecular Formula C7H12ClF2N3
Molecular Weight 211.64 g/mol
Cat. No. B12221147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride
Molecular FormulaC7H12ClF2N3
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCNCC1=CC=NN1CC(F)F.Cl
InChIInChI=1S/C7H11F2N3.ClH/c1-10-4-6-2-3-11-12(6)5-7(8)9;/h2-3,7,10H,4-5H2,1H3;1H
InChIKeyJMJFNKJGQLUORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-N-methylmethanamine Hydrochloride: Chemical Identity, Properties, and Procurement Fundamentals


1-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-N-methylmethanamine hydrochloride (CAS 1345510-71-5 free base; HCl salt MW 211.64 g/mol; C7H12ClF2N3) is a fluorinated pyrazole building block bearing a 2,2-difluoroethyl substituent on the pyrazole N1 and an N-methylaminomethyl group at the C3 position . This compound belongs to the class of N1-difluoroethyl pyrazole derivatives, a scaffold that has been demonstrated in primary medicinal chemistry literature to confer improved selectivity versus off-target kinases, enhanced metabolic stability in human liver microsomes (HLM), and increased aqueous solubility relative to non-fluorinated N1-alkyl pyrazole analogs [1]. As a hydrochloride salt, it offers superior handling, storage, and aqueous solubility characteristics compared to its free base form .

Why 1-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-N-methylmethanamine Hydrochloride Cannot Be Replaced by Common In-Class Analogs


The N1-difluoroethyl pyrazol-3-yl scaffold is not interchangeable with its closest in-class analogs—namely the non-fluorinated N1-methyl pyrazole, the non-methylated primary amine (CAS 1864061-15-3), or the regioisomeric N1-difluoroethyl pyrazol-5-yl variant (CAS 1855906-85-2). Direct comparative data from HPK1 inhibitor optimization programs demonstrate that the difluoroethyl substituent improves selectivity over the off-target kinase LCK by approximately 3.4-fold, increases aqueous solubility by roughly 1.8-fold, and enhances metabolic stability in HLM by roughly 2-fold compared to the N1-methyl analog [1]. The N-methyl group on the methanamine side chain modulates basicity and hydrogen-bonding capacity relative to the primary amine analog, affecting both pharmacokinetic properties and downstream conjugation chemistry. Furthermore, the C3 regioisomer places the aminomethyl vector in a spatial orientation distinct from the C5 and C4 variants, which can be decisive for target engagement in structure-based drug design [2].

1-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-N-methylmethanamine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


N1-Difluoroethyl vs. N1-Methyl Pyrazole: Improved Kinase Selectivity, Metabolic Stability, and Solubility

In a direct, head-to-head comparison within the same assay panel, the N1-difluoroethyl pyrazole motif (exemplified by compound 16a) demonstrated superior selectivity versus the off-target kinase LCK compared to the N1-methyl pyrazole analog (compound 6). Specifically, 16a exhibited an LCK IC50 of 17,400 nM versus 5,100 nM for 6, representing a 3.4-fold improvement in selectivity while maintaining equivalent on-target HPK1 potency (IC50 <3 nM for both). Additionally, 16a showed roughly 2-fold enhanced metabolic stability in human liver microsomes (HLM <3.0 vs. <5.6 μL min⁻¹ mg⁻¹) and 1.8-fold higher aqueous solubility (13 μM vs. 7.3 μM) [1]. These data establish the difluoroethyl substituent as a key differentiator for balancing potency, selectivity, and drug-like properties.

HPK1 kinase inhibition cancer immunotherapy structure-activity relationship

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Synthetic Chemistry Workflows

The hydrochloride salt form of 1-[2-(2,2-difluoroethyl)pyrazol-3-yl]-N-methylmethanamine (MW 211.64 g/mol) provides enhanced aqueous solubility and improved solid-state stability compared to the free base (MW 175.18 g/mol) . The hydrochloride salt introduces two hydrogen bond donors (versus one for the free base) and features a topological polar surface area of 43.8 Ų for the pyrazole core, facilitating dissolution in aqueous reaction media common in medicinal chemistry workflows such as amide coupling, reductive amination, and bioconjugation [1]. The free base form (CAS 1345510-70-4) is documented as discontinued or available only in limited quantities from multiple suppliers, making the hydrochloride salt the more reliably procurable form for sustained research programs .

salt selection aqueous solubility chemical procurement

C3 vs. C5 Regioisomer: Positional Differentiation for Structure-Based Drug Design

The C3-aminomethyl regioisomer (target compound) and the C5-aminomethyl regioisomer (CAS 1855906-85-2) share the same molecular formula (C7H12ClF2N3) and molecular weight (211.64 g/mol) but differ in the spatial orientation of the N-methylmethanamine vector relative to the difluoroethyl group . In the HPK1 inhibitor series, the C3-methyl pyrazole scaffold was specifically selected because it imparted significant selectivity gains against kinases within the MAPK family by engaging the solvent channel of the HPK1 ATP binding site [1]. The C3 substitution pattern places the aminomethyl group in a geometry that is distinct from the C5 variant, which can be critical for maintaining the correct vector for target engagement when elaborated into larger drug-like molecules. 1H-1H ROESY NMR experiments confirmed that N1-alkylation regiochemistry can be definitively assigned, with the desired N1-regioisomer being the major product in late-stage alkylation chemistry [1].

regioisomerism pyrazole functionalization medicinal chemistry

N-Methyl vs. Primary Amine: Modulated Basicity and Reduced Off-Target Hydrogen Bonding

The N-methyl group on the target compound distinguishes it from the primary amine analog [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride (CAS 1864061-15-3), which has a molecular weight of 197.61 g/mol (vs. 211.64 g/mol) [1]. N-Methylation of the side-chain amine increases the pKa of the nitrogen center, enhances lipophilicity (contributing to an expected increase in log D), and reduces the hydrogen bond donor count from 2 to 1 on the amine nitrogen, which can decrease promiscuous off-target binding and improve membrane permeability . In the broader context of pyrazole-based kinase inhibitor design, the C3-methyl pyrazole motif was explicitly chosen for this scaffold because it conferred significant selectivity advantages across the MAPK kinase family [2]. While direct comparative data for this specific building block pair have not been reported, the well-established medicinal chemistry principle of N-methylation as a strategy to modulate basicity, permeability, and metabolic stability supports the differentiated value of the N-methylated variant.

N-methylation physicochemical optimization medicinal chemistry

N1-Difluoroethyl Pyrazole Scaffold Validated in In Vivo Pharmacodynamic Models

The N1-difluoroethyl pyrazole motif has been validated in an in vivo setting: compound 16a, bearing the N1-difluoroethyl pyrazole core, was orally dosed at 30 mg kg⁻¹ in mice and elicited significant reductions in phosphorylated SLP76 (pSLP76), a direct downstream biomarker of HPK1 kinase activity, as measured by western blotting from tumor lysates normalized to total SLP76 signal [1]. This pharmacodynamic response confirms that the difluoroethyl pyrazole scaffold achieves target engagement in vivo. In contrast, the N1-methyl analog (compound 6) was noted to carry a risk for poor absorption at higher doses, limiting its utility as an in vivo tool [1]. The difluoroethyl group thus provides a tangible developability advantage that translates from biochemical assays to animal models.

in vivo pharmacology HPK1 target engagement preclinical validation

Optimal Procurement Scenarios for 1-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-N-methylmethanamine Hydrochloride


Medicinal Chemistry: HPK1 and MAPK Family Kinase Inhibitor Lead Optimization

This compound serves as an advanced building block for constructing N1-difluoroethyl pyrazole-containing kinase inhibitors, as validated by the HPK1 inhibitor program at AstraZeneca. The difluoroethyl substituent confers documented improvements in LCK selectivity (3.4-fold), HLM stability (~2-fold), and aqueous solubility (1.8-fold) over the N1-methyl analog [1]. Researchers pursuing HPK1, GLK, or related MAPK family kinase targets should prioritize this building block over non-fluorinated pyrazole analogs to access chemical matter with superior selectivity and developability profiles.

Fragment-Based Drug Discovery (FBDD): Fluorinated Pyrazole Fragment Library Design

The combination of a difluoroethyl group (enhancing lipophilicity and metabolic stability) with an N-methyl secondary amine (reducing HBD count to 1 on the amine) makes this compound an ideal fragment for library design targeting kinases, GPCRs such as TAAR1, and other receptors where fluorinated pyrazole fragments have demonstrated nanomolar binding affinity. BindingDB data for the N1-difluoroethyl pyrazole chemotype reports Ki values as low as 3.5–19.8 nM against TAAR1 [2], demonstrating the broader target engagement potential of this scaffold.

Chemical Biology: Tool Compound Synthesis and Probe Development

The hydrochloride salt form ensures reliable solubility in aqueous buffers and polar organic solvents, facilitating its use in multi-step synthetic sequences for the preparation of chemical biology probes. The N-methyl group serves as a synthetic handle for further functionalization via alkylation or reductive amination, while the difluoroethyl group provides a distinct 19F NMR spectroscopic handle for monitoring reactions and assessing metabolic fate in cellular assays.

Procurement Strategy: Ensuring Regioisomeric and Salt Form Integrity

When sourcing this compound, end-users must specify the C3 (pyrazol-3-yl) regioisomer and the hydrochloride salt form to avoid receiving the C5 regioisomer (CAS 1855906-85-2) or the free base (CAS 1345510-70-4). The C5 regioisomer, despite having identical molecular formula and mass, presents a different spatial orientation of the aminomethyl vector that may be incompatible with established structure-activity relationships. The hydrochloride salt is preferred over the free base for its superior aqueous solubility, solid-state stability, and broader commercial availability from major research chemical suppliers.

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